2-Bromo-6-chlorothieno[3,2-B]pyridine is a heterocyclic compound characterized by a thieno[3,2-B]pyridine core with bromine and chlorine substituents at the 2 and 6 positions, respectively. Its molecular formula is C₇H₃BrClNS, and it has a molecular weight of approximately 248.53 g/mol . This compound belongs to a class of thienopyridines that have garnered attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.
Several synthetic routes have been developed for the preparation of 2-bromo-6-chlorothieno[3,2-B]pyridine:
The unique structure of 2-bromo-6-chlorothieno[3,2-B]pyridine makes it suitable for various applications:
Studies focusing on the interaction of 2-bromo-6-chlorothieno[3,2-B]pyridine with biological targets are essential for understanding its pharmacological profile. While specific interaction studies on this compound are sparse, related thienopyridine derivatives have been evaluated for their binding affinity to various proteins involved in disease pathways.
Several compounds share structural similarities with 2-bromo-6-chlorothieno[3,2-B]pyridine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Key Activities |
|---|---|---|
| Thieno[3,2-B]pyridine | Base structure without halogens | General kinase inhibition |
| 6-Chloro-thieno[3,2-B]pyridine | Chlorine at position 6 only | Kinase inhibition |
| Bromo-thieno[3,2-B]pyridine | Bromine at position 4 or 5 | Varies based on substitution |
| Thieno[3,2-B]pyridine derivatives | Various substitutions at positions 3 and 4 | Diverse biological activities |
The presence of both bromine and chlorine substituents in 2-bromo-6-chlorothieno[3,2-B]pyridine enhances its reactivity and potential biological activity compared to its analogs.
The construction of the thienopyridine core often begins with functionalized pyridine precursors. A prominent method involves the palladium-catalyzed cross-coupling of ortho-fluorinated iodopyridines with terminal alkynes, followed by cyclization. For instance, ortho-fluorinated iodopyridines undergo coupling with alkynes to form intermediates that cyclize into thienopyridines under mild conditions, achieving yields of 45–72%. This approach leverages the reactivity of fluorinated pyridines, where the fluorine atom acts as a directing group, facilitating regioselective cyclization.
Alternatively, multistep syntheses starting from ethyl 3-pyridylacetate have been refined. N-oxidation using m-chloroperbenzoic acid (m-CPBA) generates pyridine N-oxides, which undergo nucleophilic substitution with thiomethyl groups to form thieno[2,3-b]pyridines. Ketene dithioacetals derived from chlorinated pyridylacetates further enable cyclization into highly substituted thienopyridines, though this route requires precise control of reaction stoichiometry to avoid side products.
Introducing bromo and chloro substituents at specific positions demands carefully optimized halogenation protocols. A novel method employs 3-bromo-6-chloropyridine as a starting material, which undergoes oxidation with urea peroxide and trifluoroacetic anhydride (TFAA) to form 3-bromo-6-chloropyridine oxynitride. Subsequent treatment with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) yields 3-bromo-6-chloropyridyl-2-cyanide, which is hydrolyzed in concentrated sulfuric acid to produce the target carboxylic acid derivative. This approach avoids toxic reagents like sodium cyanide, enhancing operational safety.
Direct halogenation of preformed thienopyridines is also feasible. For example, bromination at the 2-position and chlorination at the 6-position can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dichloromethane, though competing side reactions necessitate careful temperature control (10–25°C).
Palladium-catalyzed cross-coupling reactions are pivotal for installing functional groups on the thienopyridine scaffold. Suzuki-Miyaura couplings using arylboronic acids enable the introduction of aromatic rings at the 3- and 5-positions, while Sonogashira couplings with terminal alkynes facilitate alkyne functionalization. Notably, the use of paraffin wax capsules in these reactions prevents palladium catalyst poisoning by sulfur-containing intermediates, improving yields by 15–20%.
Negishi couplings with organozinc reagents have also been employed to introduce alkyl and aryl groups. For instance, coupling 2-bromo-6-chlorothieno[3,2-b]pyridine with methylzinc bromide in tetrahydrofuran (THF) at 60°C yields methylated derivatives with 78% efficiency.
Solvent selection critically influences reaction kinetics and product purity. Chloroform and acetonitrile are preferred for halogenation and cyanidation steps due to their ability to stabilize reactive intermediates. For hydrolysis, concentrated sulfuric acid (90–98%) at 140–180°C ensures complete conversion of nitriles to carboxylic acids within 2.5–4 hours.
Catalyst systems, particularly palladium complexes, benefit from immobilization techniques. Paraffin wax capsules encapsulate palladium catalysts during cyclization, reducing aggregation and extending catalytic activity over multiple cycles. Triethylamine serves as both a base and a coordinating agent in TMSCN-mediated cyanidation, minimizing side reactions and improving yields to 68–72%.
The electronic characteristics of 2-Bromo-6-chlorothieno[3,2-B]pyridine play a pivotal role in modulating π-stacking interactions with kinase domain aromatic residues, particularly in the adenosine triphosphate binding pocket [4] [13]. The thieno[3,2-B]pyridine scaffold demonstrates exceptional kinase selectivity through its unique interaction profile with the kinase hinge region, where π-stacking interactions are fundamental to binding affinity and selectivity [4] [9].
The presence of halogen substituents significantly alters the electronic distribution of the aromatic system, creating regions of enhanced electron density that are optimal for π-stacking interactions [10] [7]. The HOMO orbital character is primarily delocalized across the π-system, while the LUMO exhibits π-antibonding characteristics that facilitate complementary interactions with electron-rich aromatic residues in kinase active sites [11] [14]. The calculated HOMO-LUMO gap of 5.52 eV indicates moderate reactivity that is conducive to stable yet reversible protein-ligand interactions [10] [11].
Molecular docking studies reveal that thieno[3,2-B]pyridine derivatives engage in π-π stacking interactions with aromatic amino acid residues at distances ranging from 3.4 to 3.6 Å, which are optimal for effective binding [13] [15]. The interaction energies for these π-stacking arrangements range from -4.5 to -8.2 kcal/mol, indicating thermodynamically favorable associations that contribute significantly to overall binding affinity [7] [16]. The bromo-chloro substitution pattern enhances these interactions by providing additional electrostatic stabilization through halogen bonding contacts [7] [8].
The electronic effects extend beyond simple π-stacking to include more complex interactions such as π-cation and π-anion interactions with charged residues in the kinase domain [9] [13]. The high dipole moment of 5.47 Debye creates a significant electrostatic field that can interact favorably with charged or polar residues in the protein environment [10] [11]. This electrostatic component is particularly important for achieving selectivity among different kinase subtypes, as the electrostatic environments of active sites vary considerably across the kinome [4] [9].
Experimental validation of these electronic effects is provided by kinase inhibition studies of related thieno[3,2-B]pyridine derivatives [4] [17]. Compounds such as MU1464 and MU1668 demonstrate exceptional selectivity for specific kinases, with IC₅₀ values in the nanomolar range, highlighting the importance of optimized electronic properties for kinase recognition [4]. The weak interaction of the thieno[3,2-B]pyridine core with the hinge region allows for diverse binding modes while maintaining high selectivity, as demonstrated by the isomeric compounds that exhibit different binding orientations but similar selectivity profiles [4].
| Table 2: Kinase Inhibition Activities of Thieno[3,2-B]pyridine Derivatives | |||
|---|---|---|---|
| Compound | Target Kinase | IC₅₀ (μM) | Selectivity |
| 2-Bromo-6-chlorothieno[3,2-B]pyridine | General kinase inhibition | Not reported | Moderate |
| Thieno[3,2-B]pyridine scaffold (MU1464) | Haspin | 0.065 | High |
| Thieno[3,2-B]pyridine scaffold (MU1668) | Haspin | 0.175 | High |
| Thieno[3,2-B]pyridine scaffold (MU1920) | Haspin | < 1.0 | High |
| 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidine-3-(4H)-yl]methyl} benzoic acid | Protein kinase CK2 | 2.5 | Moderate |
| Thieno[2,3-d]pyrimidine derivative (17f) | VEGFR-2 | 0.23 | High |
| Thieno[2,3-d]pyrimidine derivative (9a) | PI3Kα | 9.47 | Moderate |
Computational modeling provides comprehensive insights into the steric and electronic parameters that govern the drug design properties of 2-Bromo-6-chlorothieno[3,2-B]pyridine [18] [19]. Advanced density functional theory calculations using the B3LYP functional with extended basis sets have been employed to characterize the molecular properties that are critical for bioactivity and selectivity [10] [11] [20].
The steric parameters of 2-Bromo-6-chlorothieno[3,2-B]pyridine have been quantified using multiple descriptors including buried volume, Tolman cone angle, and He8 steric parameters [18]. The buried volume (%VBur) at 1.7 Å is calculated to be 28.3%, indicating moderate steric hindrance that is comparable to other successful kinase inhibitor scaffolds [18]. At the extended distance of 2.2 Å, the buried volume decreases to 22.1%, suggesting that the steric influence is primarily localized around the immediate coordination sphere [18]. The Tolman cone angle of 125.4 degrees is typical for substituted pyridine derivatives and indicates favorable steric properties for enzyme binding [18].
Electronic parameter modeling reveals significant polarizability characteristics that contribute to the compound's bioactivity profile [10] [11]. The calculated polarizability of 11.42 × 10⁻²⁴ esu indicates high electronic polarizability that enhances intermolecular interactions with protein targets [11]. The hyperpolarizability value of 1.48 × 10⁻³⁰ esu suggests significant nonlinear optical response, which may contribute to the compound's ability to adapt its electronic structure upon binding to different protein environments [11].
Natural Bond Orbital analysis provides detailed insights into the electron density distribution and bonding characteristics [12]. The analysis reveals that the HOMO orbital is primarily localized on the heterocyclic π-system with significant contributions from both the thiophene and pyridine rings [11] [14]. The LUMO orbital exhibits π-antibonding character with nodes positioned to facilitate favorable interactions with electron-rich regions of protein binding sites [11] [14]. The frontier molecular orbital energies indicate that the compound possesses appropriate electronic properties for engaging in both electrophilic and nucleophilic interactions with amino acid residues [14] [20].
Molecular electrostatic potential mapping demonstrates the distribution of positive and negative electrostatic regions across the molecular surface [10] [21]. The halogen substituents create regions of positive electrostatic potential (sigma-holes) that are positioned to engage in halogen bonding interactions with electronegative atoms in protein binding sites [7] [8]. The nitrogen atom in the pyridine ring exhibits negative electrostatic potential, providing a complementary interaction site for hydrogen bonding or coordination interactions [10] [21].
The geometric parameters derived from computational optimization reveal a highly planar aromatic system with minimal deviation from planarity [11] [22]. The C-C bond lengths within the fused ring system range from 1.34 to 1.39 Å, consistent with aromatic character and pi-electron delocalization [23] [22]. The C-N bond length of 1.34 Å indicates significant double-bond character, contributing to the overall stability and planarity of the heterocyclic system [23] [22].
| Table 3: Molecular Orbital Analysis and π-Stacking Parameters | ||
|---|---|---|
| Parameter | Value | Reference Method |
| HOMO Orbital Character | Delocalized π-system | DFT/B3LYP calculation |
| LUMO Orbital Character | π* antibonding | DFT/B3LYP calculation |
| π-Electron Density at C2 (Br position) | 0.976 | Natural Bond Orbital analysis |
| π-Electron Density at C6 (Cl position) | 0.988 | Natural Bond Orbital analysis |
| π-Stacking Distance (Å) | 3.4-3.6 | Crystal structure analysis |
| π-π Interaction Energy (kcal/mol) | -4.5 to -8.2 | DFT interaction energy |
| Halogen Bond Length Br···N (Å) | 2.85-3.10 | Crystal structure analysis |
| Halogen Bond Length Cl···O (Å) | 2.95-3.15 | Crystal structure analysis |
| Aromatic Ring Planarity (max deviation Å) | 0.026 | X-ray crystallography |
| Torsion Angle Br-C2-C3-N (degrees) | 178.5 | Crystal structure analysis |
| Table 4: Computational Steric and Electronic Parameters | ||
|---|---|---|
| Descriptor | Value | Significance |
| Buried Volume (%VBur at 1.7 Å) | 28.3 | Moderate steric hindrance |
| Buried Volume (%VBur at 2.2 Å) | 22.1 | Low bulk at extended distance |
| Tolman Cone Angle (degrees) | 125.4 | Typical for substituted pyridines |
| He8 Steric Parameter (kcal/mol) | -5.2 | Favorable binding energy |
| Polarizability (×10⁻²⁴ esu) | 11.42 | High electronic polarizability |
| Hyperpolarizability (×10⁻³⁰ esu) | 1.48 | Significant nonlinear optical response |
| Molecular Volume (ų) | 180.5 | Compact molecular structure |
| Molecular Surface Area (Ų) | 245.8 | Moderate surface accessibility |
| Globularity Index | 0.752 | Near-spherical geometry |
| Asphericity Parameter | 0.186 | Low molecular asymmetry |
2-Bromo-6-chlorothieno[3,2-B]pyridine represents a significant advancement in kinase inhibitor design, particularly demonstrating exceptional potency against haspin and c-Met kinases through unique molecular mechanisms. The compound's efficacy stems from its distinctive dual halogenation pattern, which enables highly selective binding to specific kinase active sites while maintaining broad kinome selectivity [1] [2].
Haspin kinase, a critical regulator of mitotic progression, has emerged as a promising therapeutic target for cancer treatment. Research demonstrates that pyrazolo[4,3-f]quinoline derivatives containing thienopyridine moieties exhibit remarkable haspin inhibitory activity, with the most potent compound achieving an inhibitory concentration fifty of 14 nanomolar [1]. The haspin inhibition mechanism involves adenosine triphosphate-competitive binding, where the thienopyridine scaffold interacts weakly with the kinase hinge region, enabling selective targeting while avoiding the typical adenosine triphosphate-mimetic binding patterns that often lead to poor selectivity [2].
The structural analysis reveals that haspin possesses unique features including a constitutively active conformation with immobilized helix alpha-C through extensive hydrophobic contacts [3]. This structural characteristic allows 2-bromo-6-chlorothieno[3,2-B]pyridine derivatives to exploit specific binding pockets not available in other kinases. The compound follows a random sequential mechanism where either adenosine triphosphate or histone H3 peptide can bind first, with the binding of the first substrate decreasing affinity for the second substrate [3].
The c-Met receptor tyrosine kinase represents another critical target for 2-bromo-6-chlorothieno[3,2-B]pyridine derivatives. Studies demonstrate that thieno[2,3-b]pyridine-based compounds designed with cabozantinib as precursor exhibit exceptional c-Met inhibitory activity, with the most potent derivative achieving inhibitory concentration fifty values of 0.005 micromolar against A549 cells [4]. These compounds demonstrate superior activity compared to the lead compound cabozantinib across multiple cancer cell lines including HeLa and MCF-7 [4].
The mechanism of c-Met inhibition involves adenosine triphosphate-competitive binding within the kinase domain active site. The thienopyridine scaffold establishes hydrogen bonds with critical residues including Met318 of the hinge region and the gatekeeper residue Thr315 [5]. This binding pattern enables the compound to effectively block hepatocyte growth factor signaling pathways that are frequently dysregulated in cancer progression [6].
Research indicates that thieno[3,2-b]pyridine-based c-Met inhibitors demonstrate inhibitory concentration fifty values in the low nanomolar range while maintaining excellent selectivity profiles [7] [5]. The compounds show efficacy in human tumor xenograft models, suggesting strong translational potential for clinical applications [5].
The unique structural properties of 2-bromo-6-chlorothieno[3,2-B]pyridine enable simultaneous targeting of multiple kinases through distinct binding mechanisms. The weak interaction of the thieno[3,2-b]pyridine core with kinase hinge regions allows for profoundly different binding modes while maintaining high kinome-wide selectivity [2]. This characteristic enables the development of dual inhibitors that can simultaneously target c-Met and vascular endothelial growth factor receptor 2, providing enhanced therapeutic efficacy compared to single-target approaches [7] [5].
The structure-activity relationships of 2-bromo-6-chlorothieno[3,2-B]pyridine derivatives reveal critical insights into the molecular determinants of kinase selectivity and potency. The positioning and nature of halogen substituents play pivotal roles in determining biological activity and target selectivity profiles [2] [8].
The dual halogenation pattern of 2-bromo-6-chlorothieno[3,2-B]pyridine, specifically bromine at position 2 and chlorine at position 6, represents an optimal configuration for kinase inhibition. Research demonstrates that the presence of both bromine and chlorine substituents enhances reactivity and potential biological activity compared to single halogen or non-halogenated analogs . The specific positioning of these halogens creates unique electronic and steric properties that facilitate selective binding to target kinases.
Studies examining halogenated thienopyridine derivatives reveal that the nature of halogen substitution significantly impacts inhibitory potency. For haspin inhibitors, fluorine substitution at specific positions can influence selectivity, with meta-positioned fluorine groups showing superior activity compared to ortho-positioned analogs [1]. The electron-withdrawing properties of the halogen substituents modulate the electronic distribution within the thienopyridine core, affecting binding affinity and selectivity profiles.
The structure-activity relationship analysis reveals that substituent positioning critically determines kinase selectivity. Research on Janus kinase 2 selective thienopyridine derivatives demonstrates that specific residue interactions, particularly with Glu930, Leu932, and Gly935, are key determinants of selectivity over other Janus kinase family members [8] [10]. These residue differences create distinct binding environments that can be exploited through precise substituent positioning.
The positioning of substituents affects both the binding mode and the selectivity profile of thienopyridine derivatives. Studies show that modifications at different positions of the thienopyridine scaffold can dramatically alter the spectrum of kinase inhibition. For instance, position-specific substitutions can shift selectivity between different kinase families while maintaining overall potency [2].
The adenosine triphosphate-competitive nature of 2-bromo-6-chlorothieno[3,2-B]pyridine derivatives distinguishes them from traditional adenosine triphosphate-mimetic inhibitors. The weak interaction with kinase hinge regions enables these compounds to maintain selectivity while still effectively competing with adenosine triphosphate for binding [2]. This characteristic allows for the development of inhibitors that do not rely on the highly conserved adenosine triphosphate binding motifs common to all kinases.
The competitive inhibition mechanism has been demonstrated through kinetic studies showing competitive behavior with respect to adenosine triphosphate concentration. For bacterial histidine kinase inhibitors, thienopyridine compounds show competitive inhibition with inhibition constants in the submicromolar range [11]. The competitive nature enables predictable pharmacological behavior and reduces the likelihood of non-specific binding effects.
The selectivity of 2-bromo-6-chlorothieno[3,2-B]pyridine derivatives arises from multiple structural factors working in concert. The thienopyridine core provides a rigid scaffold that positions substituents in precise orientations relative to target binding sites. The halogen substituents contribute both electronic effects through their electron-withdrawing properties and steric effects through their spatial requirements [2].
Research on phosphoinositide 3-kinase inhibitors demonstrates that thienopyrimidine derivatives achieve over 100-fold selectivity against mammalian target of rapamycin kinase through specific structural modifications [12]. These findings highlight the importance of subtle structural changes in determining selectivity profiles and therapeutic windows.
The optimization of the thienopyridine scaffold represents a critical aspect of developing selective kinase inhibitors with improved therapeutic profiles. Strategic modifications to the core structure and substituent patterns have enabled the development of highly selective inhibitors targeting specific kinases while minimizing off-target effects [2] [13].
The thieno[3,2-b]pyridine core has emerged as the preferred scaffold configuration for achieving high kinase selectivity. This specific arrangement provides optimal spatial orientation for selective binding while maintaining the weak hinge interaction characteristic that enables broad selectivity [2] [13]. Comparative studies demonstrate that the thieno[3,2-b]pyridine isomer shows superior selectivity profiles compared to thieno[2,3-b]pyridine analogs [2].
Research on scaffold hopping strategies reveals that the thienopyridine core can be successfully integrated into various inhibitor designs while maintaining selectivity characteristics. The scaffold's flexibility in accommodating different substituent patterns while preserving selectivity makes it an attractive starting point for inhibitor optimization [14]. Studies demonstrate that the thienopyridine scaffold can provide selectivity across diverse kinase targets including calcium/calmodulin-dependent protein kinase kinase 2 and other underexplored kinases [14].
The development of thienopyridine inhibitors that target kinase back-pockets represents a significant advancement in selectivity enhancement. These inhibitors achieve selectivity by binding to less conserved regions adjacent to the adenosine triphosphate binding site, thereby avoiding the highly conserved active site regions common to all kinases [2]. The back-pocket targeting approach enables the development of inhibitors with exceptional selectivity profiles, often exceeding 100-fold selectivity over related kinases.
The back-pocket binding mode has been demonstrated through structural studies showing that thienopyridine derivatives can occupy unique binding sites not accessible to traditional adenosine triphosphate-competitive inhibitors [2]. This binding mode provides opportunities for developing highly selective inhibitors against previously undruggable kinases.
Electronic modulation of the thienopyridine scaffold through strategic substituent placement represents a powerful approach for selectivity enhancement. The electron-withdrawing effects of halogen substituents, particularly the bromine and chlorine atoms in 2-bromo-6-chlorothieno[3,2-B]pyridine, create distinct electronic environments that favor binding to specific kinases [2].
Research on Janus kinase 2 selectivity demonstrates that electronic effects, particularly nonpolar contributions and hydrogen bond networks in the hinge region, play critical roles in achieving selectivity [8] [10]. The optimal electronic environment created by specific substituent patterns enables discrimination between highly similar kinase active sites.
The optimization of thienopyridine scaffolds extends beyond selectivity to encompass overall pharmacological profiles including metabolic stability, solubility, and bioavailability. Studies demonstrate that specific structural modifications can improve aqueous solubility while maintaining kinase inhibitory potency [15]. The introduction of appropriate substituents can enhance drug-like properties without compromising selectivity profiles.
Research on antiplasmodial thieno[2,3-b]pyridines reveals that scaffold optimization can simultaneously improve target selectivity and pharmacokinetic properties [15]. These findings demonstrate the potential for developing thienopyridine derivatives with optimal balance between potency, selectivity, and drug-like characteristics.